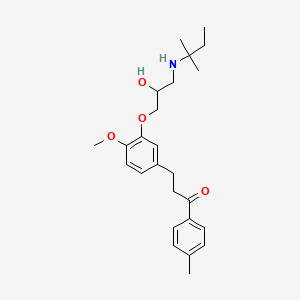
Alprafenone
概要
説明
アルプラフェノンは、分子式がC25H35NO4 の化学化合物です。 プロパフェノンと同様の抗不整脈作用があることが知られています 。 アルプラフェノンは、不整脈の文脈において、特に心筋組織への影響について研究されています .
準備方法
アルプラフェノンの合成には、通常、重要な中間体の調製から始まるいくつかのステップが含まれます。合成経路には、一般的に次のようなものが含まれます。
第一級アルコールの酸化: アルデヒドを形成する。
カルボン酸の還元: ジイソブチルアルミニウム水素化物(DIBAL-H)などの試薬を用いてアルデヒドにする.
フリーデル・クラフツアシル化: 芳香族環にアシル基を導入する.
工業的な製造方法では、これらの反応を規模に合わせて最適化し、最終生成物の高収率と純度を確保することができます。
化学反応解析
アルプラフェノンは、次のようなさまざまな化学反応を起こします。
酸化: アルプラフェノンは、対応するケトンまたはカルボン酸を形成するように酸化することができます。
還元: 還元反応によって、アルプラフェノンをアルコールまたは他の還元された形態に変換することができます。
置換: アルプラフェノンは、官能基が求核剤によって置換される求核置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、酸化には三酸化クロム(CrO3) 、還元には水素化ホウ素ナトリウム(NaBH4) などがあります 。これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。
科学研究への応用
アルプラフェノンは、さまざまな分野への応用について広く研究されてきました。
化学: 反応機構や合成経路を研究するためのモデル化合物として使用されています。
生物学: 細胞プロセスや生体分子との相互作用への影響について調査されています。
医学: 主に抗不整脈作用について研究されており、心臓不整脈の治療に可能性を示しています.
工業: 医薬品の開発や分析化学における基準化合物として使用されています。
化学反応の分析
Alprafenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include chromium trioxide (CrO3) for oxidation and sodium borohydride (NaBH4) for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Cardiovascular Applications
1.1 Antiarrhythmic Properties
Alprafenone is primarily recognized for its antiarrhythmic properties. Similar to propafenone, it belongs to the Vaughan-Williams class IC antiarrhythmics, which are used to manage various types of arrhythmias, including atrial fibrillation and ventricular tachycardia. Studies have shown that this compound can effectively stabilize cardiac rhythm by blocking sodium channels and inhibiting abnormal electrical conduction in the heart .
1.2 Long-term Efficacy
Research indicates that this compound may be effective for long-term prevention of atrial fibrillation. While its efficacy might decrease over time, it remains a viable option for patients who do not respond well to other treatments . The drug's ability to maintain sinus rhythm in patients has been documented, suggesting its importance in chronic management strategies for arrhythmias.
Oncological Applications
2.1 Potential Anticancer Agent
Recent studies have explored the repurposing of this compound as a potential anticancer agent. Research on propafenone has indicated that compounds within this class can induce apoptosis in cancer cells, particularly esophageal squamous cell carcinoma (ESCC) cells, without harming normal cells . This finding opens avenues for investigating this compound's role in cancer therapy through mechanisms such as mitochondrial dysfunction and apoptosis induction.
2.2 Mechanistic Insights
The mechanism by which this compound may exert anticancer effects involves the activation of intrinsic apoptotic pathways, leading to reduced expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. In vivo studies have demonstrated significant tumor growth suppression when treated with propafenone, suggesting that similar outcomes could be expected with this compound .
Pharmacokinetics and Formulation Advances
3.1 Controlled Release Formulations
Advancements in drug delivery systems have been explored to enhance the pharmacokinetic profile of this compound. Controlled absorption formulations aim to provide sustained release of the active compound, improving patient adherence and therapeutic outcomes . Innovations in formulation technology may allow for once-daily dosing regimens, which are particularly beneficial for patients with swallowing difficulties or those requiring enteral feeding.
Summary of Applications
作用機序
アルプラフェノンの作用機序は、心臓のイオンチャネルとの相互作用に関与しています。 主にナトリウムチャネル に影響を与え、心筋細胞の活動電位の立ち上がり速度を低下させます 。これにより、心筋膜が安定し、不整脈の管理に役立ちます。 分子標的は電位依存性ナトリウムチャネル であり、これは心臓組織における活動電位の伝播に不可欠です .
類似化合物との比較
アルプラフェノンは、プロパフェノン やフレカイニド など、他の抗不整脈化合物に似ています。 これらの化合物とは異なる独自の特性を持っています。
プロパフェノン: 構造と機能が似ていますが、アルプラフェノンは薬物動態特性が異なる可能性があります.
フレカイニド: 別の抗不整脈薬ですが、作用機序や副作用が異なります。
これらの比較は、アルプラフェノンが心臓のイオンチャネルとの特定の相互作用や潜在的な治療的応用において、独自の特性を持っていることを強調しています。
特性
CAS番号 |
124316-02-5 |
|---|---|
分子式 |
C25H35NO4 |
分子量 |
413.5 g/mol |
IUPAC名 |
3-[3-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]-4-methoxyphenyl]-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C25H35NO4/c1-6-25(3,4)26-16-21(27)17-30-24-15-19(10-14-23(24)29-5)9-13-22(28)20-11-7-18(2)8-12-20/h7-8,10-12,14-15,21,26-27H,6,9,13,16-17H2,1-5H3 |
InChIキー |
WUUQBRHWNUFEEB-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NCC(COC1=C(C=CC(=C1)CCC(=O)C2=CC=C(C=C2)C)OC)O |
正規SMILES |
CCC(C)(C)NCC(COC1=C(C=CC(=C1)CCC(=O)C2=CC=C(C=C2)C)OC)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(4-methylphenyl)-3-(3'-(2-hydroxy-3-tert-pentylaminopropoxy)-4'-methoxyphenyl)-1-propanone AH 141 AH-141 alprafenone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















